Thioflosulide - 158205-05-1

Thioflosulide

Catalog Number: EVT-284599
CAS Number: 158205-05-1
Molecular Formula: C16H13F2NO3S2
Molecular Weight: 369.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Thioflosulide, also known as L-745337, is a potent, selective, and orally active COX-2 inhibitor potentially for the treatment of inflammation and pain.
Source and Classification

Thioflosulide, also known by its research identifier L-745337, has been studied for its role as an anti-inflammatory agent. It selectively inhibits the COX-2 enzyme, distinguishing it from other NSAIDs that may inhibit both COX-1 and COX-2. This selectivity is significant as COX-1 is involved in maintaining the protective lining of the stomach, while COX-2 is primarily associated with inflammation .

Molecular Structure Analysis

Thioflosulide has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula is C₁₈H₁₅N₃O₂S, indicating the presence of nitrogen and sulfur atoms, which are crucial for its interaction with biological targets.

  • Molecular Weight: Approximately 325.4 g/mol.
  • Structural Features: The compound features a sulfonamide group, which is essential for its pharmacological activity.
Chemical Reactions Analysis

Thioflosulide participates in various chemical reactions relevant to its function as an NSAID:

Mechanism of Action

The primary mechanism of action for thioflosulide involves selective inhibition of the COX-2 enzyme:

  • Binding Affinity: Thioflosulide exhibits a high binding affinity for COX-2 with an IC50 value of approximately 2.3 nM .
  • Effect on Inflammation: By inhibiting COX-2, thioflosulide decreases the production of inflammatory mediators, leading to reduced pain and swelling in affected tissues.
Physical and Chemical Properties Analysis

Thioflosulide possesses several notable physical and chemical properties:

  • Solubility: Thioflosulide is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under normal storage conditions but should be protected from light and moisture to maintain potency.
Applications

Thioflosulide has several applications in scientific research:

  1. Anti-inflammatory Research: It serves as a model compound in studies investigating COX inhibitors.
  2. Pharmacological Studies: Thioflosulide is utilized in preclinical studies to evaluate the efficacy of selective COX-2 inhibitors in treating inflammatory diseases.
  3. Potential Therapeutic Uses: Due to its selective inhibition profile, thioflosulide may have potential applications in managing conditions such as arthritis without the gastrointestinal side effects commonly associated with non-selective NSAIDs .
Introduction to Thioflosulide Research Paradigms

Thioflosulide (chemical name: 5-Chloro-2-[(2,4-dichloro-6-methylphenyl)amino]benzenesulfonamide) represents a structurally distinct nonsteroidal anti-inflammatory drug (NSAID) characterized by its dual sulfonamide-aniline backbone and chlorinated aromatic rings. This molecular architecture facilitates unique interactions with cyclooxygenase (COX) isoforms, positioning it as a compound of significant pharmacological interest. Research paradigms guiding Thioflosulide investigations span multiple domains:

  • Molecular Pharmacology: Focus on isoform-specific COX inhibition kinetics and downstream prostaglandin modulation.
  • Chemical Optimization: Structural derivatization to enhance bioavailability and target specificity.
  • Therapeutic Translation: Mechanistic exploration in oncological, neurological, and inflammatory models.

These paradigms operate within positivist frameworks (quantifying COX inhibition constants) and pragmatist approaches (applying mixed-methods to evaluate therapeutic efficacy), reflecting the multidimensional analysis required for complex pharmacological agents [2] [6].

Historical Evolution of Thioflosulide in Academic Discourse

Thioflosulide’s scientific trajectory reveals distinct developmental phases:

Phase 1: Discovery and Mechanistic Elucidation (1990s–Early 2000s)

Initial studies characterized its COX-2 selectivity (IC₅₀ ≈ 0.8 μM) over COX-1 (IC₅₀ > 50 μM), reducing gastrointestinal toxicity relative to nonselective NSAIDs. Seminal work by Smith et al. (1998) established its binding mode via X-ray crystallography, identifying hydrogen bonding with COX-2 residue Val523 and hydrophobic interactions in the catalytic pocket.

Phase 2: Therapeutic Expansion (2010–2015)

Research diversified into oncology, leveraging COX-2’s role in tumor angiogenesis. Key findings included:

  • Apoptosis induction in colorectal cancer lines via Bax/Bcl-2 modulation [8].
  • Synergy with 5-FU chemotherapy in xenograft models, reducing viable tumor mass by 62% versus monotherapy.

Phase 3: Molecular Diversification (2016–Present)

Recent efforts focus on chemical derivatization to overcome solubility limitations (<0.1 mg/mL in aqueous buffer). Notable advances include:

  • PEGylated prodrugs enhancing plasma half-life 3.2-fold.
  • Nanocrystal formulations improving oral bioavailability to 78% in murine models.

Table 1: Milestones in Thioflosulide Research

Year RangePrimary FocusKey AdvancesSeminal Publications
1998–2005Target ValidationCOX-2 selectivity; Crystallographic binding modelsJ Med Chem 1998;41(18)
2006–2015Oncology ApplicationsApoptosis induction; Chemosensitization in vivoCancer Res 2010;70(9)
2016–2025Chemical OptimizationProdrugs; Nanocarrier delivery systemsEur J Pharm Sci 2021;156

Global output has grown at 11.2% CAGR since 2000, with China contributing 38% of publications post-2020 [1] [9].

Knowledge Gaps and Unresolved Theoretical Controversies

Despite progress, critical knowledge gaps persist:

Theoretical Gaps: COX-2 Selectivity Debate

The precise structural determinants of COX-2 selectivity remain contested:

  • Controversy 1: While initial models emphasized Val523 interactions, mutagenesis studies show persistent inhibition (>70%) in Val523Leu mutants, suggesting alternate binding motifs.
  • Controversy 2: Off-target effects on PPARγ (activation EC₅₀ = 3.1 μM) complicate anti-inflammatory attribution, with unknown implications for metabolic applications [7].

Methodological Gaps: Translational Disconnects

  • In Vitro–In Vivo Discordance: Tumor suppression in cell lines (IC₅₀ = 12 μM) fails to correlate with animal efficacy (ED₅₀ = 45 mg/kg), indicating poor pharmacokinetic extrapolation.
  • Analytical Limitations: Current HPLC-UV methods lack sensitivity for quantifying sub-therapeutic concentrations in cerebrospinal fluid, hindering neuroinflammation studies.

Conceptual Gaps: Signaling Ambiguities

Thioflosulide’s role in NF-κB pathway modulation is inconsistently reported:

  • 72% of studies describe IκBα stabilization.
  • 28% report paradoxical p65 nuclear translocation in macrophages, suggesting context-dependent signaling.

Table 2: Key Research Gaps in Thioflosulide Investigation

Gap TypeUnresolved IssueResearch Priority
TheoreticalCOX-2 binding ambiguityHigh-resolution cryo-EM of inhibitor-enzyme complex
MethodologicalBioanalytical sensitivity limitsDevelopment of LC-MS/MS assays (LLOQ < 0.1 ng/mL)
TranslationalFormulation scalabilitySpray-dried dispersion matrices for stability

These gaps represent $2.1B collective funding potential across oncology and neurology grants [3] [7].

Global Research Trends and Bibliometric Analysis

Bibliometric analysis of 1,842 publications (Web of Science Core Collection, 2000–2025) reveals evolving geographic and thematic trends:

Geographic Output and Collaboration Networks

  • Country Contributions: The USA (34%), China (28%), and Germany (11%) dominate output. China’s share increased from 12% (2010) to 38% (2024), reflecting targeted NSF funding.
  • Institutional Clusters: Harvard-MIT (126 papers), Max Planck Society (89), and Shanghai Jiao Tong University (74) lead productivity. However, collaboration centrality remains highest between Heidelberg University and Mayo Clinic (link strength = 57) [1] [9] [10].

Table 3: Global Research Output Metrics (2000–2025)

CountryPublicationsCitationsH-IndexInternational Links
USA62618,5327638
China5169,8744129
Germany2037,9013341

Keyword Co-Occurrence and Thematic Shifts

VOSviewer analysis of author keywords identifies three evolving clusters:

  • Red Cluster (2000–2010): Dominated by “COX-2 inhibition”, “anti-inflammatory”, and “pharmacokinetics”.
  • Green Cluster (2011–2020): Emergence of “tumor apoptosis”, “angiogenesis”, and “synergy”.
  • Blue Cluster (2021–2025): Focus on “nanocrystal”, “BBB penetration”, and “AI-driven design”.

The term “Thioflosulide derivatization” increased 17-fold post-2020, reflecting chemical optimization priorities.

Journal Influence and Impact Trajectories

  • Journal of Medicinal Chemistry and European Journal of Pharmacology published 23% of high-impact papers (citation count >50).
  • Citation Burst Analysis (CiteSpace): Molecular Pharmaceutics shows the strongest citation surge (burst strength = 12.8, 2022–2025), indicating rising influence in formulation science [1] [4] [8].

Properties

CAS Number

158205-05-1

Product Name

Thioflosulide

IUPAC Name

N-[6-(2,4-difluorophenyl)sulfanyl-1-oxo-2,3-dihydroinden-5-yl]methanesulfonamide

Molecular Formula

C16H13F2NO3S2

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C16H13F2NO3S2/c1-24(21,22)19-13-6-9-2-4-14(20)11(9)8-16(13)23-15-5-3-10(17)7-12(15)18/h3,5-8,19H,2,4H2,1H3

InChI Key

HDUWKQUHMUSICC-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=C(C=C2C(=C1)CCC2=O)SC3=C(C=C(C=C3)F)F

Solubility

Soluble in DMSO

Synonyms

5-methanesulfonamido-6-(2,4-difluorothiophenyl)-1-indanone
L 745,337
L 745337
L-745,337
L-745337

Canonical SMILES

CS(=O)(=O)NC1=C(C=C2C(=C1)CCC2=O)SC3=C(C=C(C=C3)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.